Product packaging for Aldicarb oxime sulfoxide(Cat. No.:CAS No. 7635-32-7)

Aldicarb oxime sulfoxide

Cat. No.: B12707409
CAS No.: 7635-32-7
M. Wt: 149.21 g/mol
InChI Key: MREKWRXNZRZCQH-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Prominent Aldicarb (B1662136) Metabolite

Aldicarb oxime sulfoxide (B87167) is a significant metabolite of the carbamate (B1207046) pesticide aldicarb. apvma.gov.au Aldicarb itself, chemically known as 2-methyl-2-(methylthio)propionaldehyde O-methylcarbamoyloxime, is a systemic insecticide, acaricide, and nematicide used to control a wide variety of pests in agriculture. apvma.gov.auontosight.ai When aldicarb is applied to soil, it is taken up by the plant roots and translocated throughout the plant. apvma.gov.au In the environment, within organisms, and in plants, aldicarb undergoes metabolic transformation. who.intinchem.orginchem.org

The primary metabolic pathway involves the oxidation of the sulfur atom in the aldicarb molecule. inchem.orgresearchgate.net This oxidation process first converts aldicarb into aldicarb sulfoxide. inchem.orgresearchgate.net Subsequently, aldicarb sulfoxide can be further oxidized to form aldicarb sulfone or hydrolyzed to form aldicarb oxime sulfoxide. apvma.gov.auapvma.gov.au Studies in rats have shown that aldicarb sulfoxide and this compound are major urinary metabolites. nih.goviarc.fr Specifically, this compound is formed through the hydrolysis of aldicarb sulfoxide. apvma.gov.au This metabolic process is a key aspect of aldicarb's degradation in various biological systems, including mammals and plants. who.intfao.org

Rationale for Dedicated Academic Investigation of this compound

Secondly, the chemical properties of these metabolites influence their environmental persistence and mobility. Aldicarb and its metabolites, including this compound, are water-soluble, which increases their potential to leach into groundwater and contaminate drinking water sources. ontosight.aibiorxiv.org The rate of hydrolysis and degradation of these compounds is pH-dependent, affecting their stability in different environmental compartments. who.intregulations.gov Therefore, studying this compound is essential for modeling the environmental fate of aldicarb residues.

Finally, the development of accurate analytical methods for detecting and quantifying aldicarb and its various metabolites, including this compound, in environmental and biological samples is a significant area of research. nih.govscielo.brciac.jl.cnusp.brresearchgate.net These methods are vital for monitoring contamination levels, enforcing regulatory limits, and conducting toxicological studies. The complexity of the metabolic pathway necessitates specific analytical approaches to differentiate between the parent compound and its various degradation products. usp.br

Scope and Objectives of the Research Outline

The scope of this research article is to provide a focused and detailed examination of the chemical compound "this compound." The primary objective is to present a thorough and scientifically accurate overview of this specific metabolite, independent of its parent compound, aldicarb, except where necessary for contextual understanding of its formation.

The research will adhere strictly to the following objectives:

To detail the chemical identity and physicochemical properties of this compound.

To describe the established analytical methodologies for its detection and quantification.

To review its metabolic and environmental fate, including its formation and subsequent degradation pathways.

This article will not include information on dosage, administration, or the safety and adverse effect profiles of the compound, in accordance with the specified exclusions. The content will be based on a comprehensive review of diverse and authoritative scientific literature.

Detailed Research Findings

The following table summarizes key research findings related to this compound.

Property Finding References
Chemical Name 2-methyl-2-(methylsulfinyl) propionaldehyde (B47417) oxime oup.com
Formation Formed by hydrolysis of aldicarb sulfoxide. apvma.gov.au
Metabolic Role A major metabolite of aldicarb found in animals and plants. who.intfao.org
Environmental Fate Can be found in soil and has the potential to contaminate groundwater due to its water solubility. who.intbiorxiv.org
Analytical Detection Can be detected and quantified using methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govscielo.brresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2S B12707409 Aldicarb oxime sulfoxide CAS No. 7635-32-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7635-32-7

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(NE)-N-(2-methyl-2-methylsulfinylpropylidene)hydroxylamine

InChI

InChI=1S/C5H11NO2S/c1-5(2,4-6-7)9(3)8/h4,7H,1-3H3/b6-4+

InChI Key

MREKWRXNZRZCQH-GQCTYLIASA-N

Isomeric SMILES

CC(C)(/C=N/O)S(=O)C

Canonical SMILES

CC(C)(C=NO)S(=O)C

Origin of Product

United States

Elucidation of Formation and Biotransformation Pathways of Aldicarb Oxime Sulfoxide

Oxidative Conversion of Aldicarb (B1662136) to Aldicarb Sulfoxide (B87167)

The initial and pivotal step in the metabolism of aldicarb is its oxidation to aldicarb sulfoxide. apvma.gov.au This conversion involves the addition of an oxygen atom to the sulfur moiety of the aldicarb molecule. This bioactivation is significant because aldicarb sulfoxide is also a potent cholinesterase inhibitor, similar in toxicity to the parent compound. apvma.gov.aunih.gov The oxidation can be catalyzed by complex enzyme systems within organisms or can proceed through non-enzymatic chemical reactions.

In biological systems, the oxidation of aldicarb is a Phase I metabolic reaction primarily mediated by monooxygenase enzymes. nih.govmdpi.comnih.gov These enzymes are crucial for the detoxification and metabolism of a wide range of xenobiotics, including pesticides. mdpi.comwikipedia.org

Two major superfamilies of monooxygenases are implicated in the sulfoxidation of aldicarb: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs). wikipedia.orgnih.gov

Flavin-containing Monooxygenases (FMOs): FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur atom in aldicarb. nih.govwikipedia.org Research indicates that FMOs play a significant role in the S-oxygenation of aldicarb to produce aldicarb sulfoxide. scilit.comacs.org Studies using recombinant human FMO isoforms have shown that FMO1, in particular, demonstrates the highest catalytic activity towards aldicarb sulfoxidation. bohrium.com While FMO3 also contributes, its role appears to be minor compared to FMO1. bohrium.com In some animal models, FMOs have been identified as the primary enzymes responsible for producing aldicarb sulfoxide. scilit.com

Cytochrome P450 (CYP): The CYP superfamily of enzymes is a cornerstone of xenobiotic metabolism, catalyzing a vast array of oxidative reactions. mdpi.comnih.gov The CYP system is also involved in the biotransformation of aldicarb. nih.gov While some studies suggest that FMOs are the principal catalysts for sulfoxide formation, CYPs are believed to be more involved in the subsequent oxidation of aldicarb sulfoxide to aldicarb sulfone. scilit.com However, CYP-mediated sulfoxidation of aldicarb does occur, and the relative contribution of CYP versus FMO can vary depending on the species and tissue type. nih.govbohrium.com

In the environment, particularly in soil, microbial degradation is a primary route for the transformation of aldicarb. who.int Under aerobic conditions (in the presence of oxygen), oxidative metabolism by soil microorganisms is the major pathway for aldicarb degradation. nih.govnih.gov Soil microbes possess enzyme systems that efficiently catalyze the conversion of aldicarb to aldicarb sulfoxide. osti.gov This microbial oxidation is often rapid, with the half-life of the parent aldicarb in soil ranging from a few days to two months. who.intepa.gov The rate of this transformation is influenced by factors such as soil temperature, moisture, and organic content. nih.gov Following its formation, the aldicarb sulfoxide is then more slowly oxidized by these microbial systems to aldicarb sulfone. osti.gov

While enzymatic catalysis is the dominant mechanism for aldicarb oxidation, non-enzymatic (abiotic) chemical oxidation can also occur. This process is generally much slower than the microbially-mediated pathways. Non-enzymatic oxidation can be a relevant transformation pathway in certain environmental matrices, such as during water treatment processes. usu.edu Studies have shown that chemical oxidants like free chlorine, ozone, and hydrogen peroxide can effectively convert aldicarb to aldicarb sulfoxide. usu.edu

Biochemical Catalysis in Biological Systems

Subsequent Transformation of Aldicarb Sulfoxide to Aldicarb Oxime Sulfoxide

Following the initial oxidation, aldicarb sulfoxide can undergo further transformation to form this compound. This step is a detoxification reaction, as the resulting oxime metabolite exhibits significantly reduced or no cholinesterase-inhibiting activity. nih.gov

The primary mechanism for the conversion of aldicarb sulfoxide to this compound is the hydrolysis of the carbamate (B1207046) ester linkage. nih.govresearchgate.net This reaction cleaves the bond between the oxime portion of the molecule and the N-methylcarbamoyl group. nih.gov

The hydrolysis of the carbamate moiety is highly dependent on pH. The linkage is relatively stable in neutral and acidic conditions but decomposes rapidly in alkaline (basic) media. epa.govnih.govepa.gov This chemical property influences the persistence and fate of aldicarb and its metabolites in different environments. In biological systems, this hydrolytic cleavage is a key metabolic step that leads to the formation of this compound, which has been identified as a major urinary metabolite in rats. nih.gov In the environment, particularly under anaerobic (oxygen-deficient) conditions, the hydrolytic degradation pathway is favored over the oxidative pathway. nih.govosti.gov

Mentioned Compounds

Comparative Analysis of Metabolic Fates Across Diverse Organisms

The metabolism of aldicarb and its derivatives, including this compound, varies across different biological systems. The primary routes of transformation involve oxidation and hydrolysis, leading to a range of metabolites with varying degrees of toxicity.

Metabolite Profiles in Plants and Agricultural Crops

In plants, aldicarb is readily absorbed and metabolized. Following application to cotton plant leaves, aldicarb was rapidly converted to aldicarb sulfoxide. who.int Over time, the sulfoxide is further oxidized to aldicarb sulfone. who.int The ultimate decomposition products identified in cotton plants were nitrile sulfoxide and an unidentified metabolite. who.int

Field studies have shown that the dissipation of total carbamate residues (aldicarb, aldicarb sulfoxide, and aldicarb sulfone) in soil occurs with a half-life of 0.5 to 2 months. pic.int Minor degradates identified in soil and plants include aldicarb sulfoxide oxime, aldicarb sulfoxide nitrile, and aldicarb sulfone nitrile. epa.gov Due to its systemic nature, residues of aldicarb and its toxic metabolites, the sulfoxide and sulfone, can be found in various food crops. who.intpic.int For example, residue levels greater than 1 mg/kg have been reported in raw potatoes. who.int

Biotransformation in Vertebrate and Invertebrate Systems (e.g., rats, cows, insects, fish)

Vertebrate and invertebrate systems demonstrate efficient metabolism and excretion of aldicarb and its metabolites.

Rats: In rats, aldicarb is rapidly absorbed and metabolized. The primary metabolic pathways are oxidation to aldicarb sulfoxide and aldicarb sulfone, followed by hydrolysis to their corresponding oximes and nitriles. nih.gov The major urinary metabolites are the sulfoxide and the oxime sulfoxide, accounting for 40% and 30% of the dose, respectively. nih.govwho.int

Cows: Lactating cows metabolize and excrete aldicarb and its metabolites rapidly, primarily through urine, in a manner similar to rats. nih.gov Approximately 1% of the administered dose is excreted in milk, with aldicarb sulfone and aldicarb sulfoxide being the major metabolites. nih.gov Eleven different compounds were tentatively identified in the milk of a lactating cow administered aldicarb, including temik (B8807991) sulfoxide and sulfone, oxime sulfoxide and sulfone, and nitrile sulfoxide and sulfone. nih.gov

Goats: In goats treated with aldicarb, the parent compound was not detected in urine. The primary metabolites found were hydrolysis and elimination products. Aldicarb sulfoxide nitrile and aldicarb sulfone nitrile were generally detected in the greatest proportions, along with their corresponding oximes and amides. apvma.gov.au

Pigs: In vitro studies using pig liver microsomes and hepatocytes showed that aldicarb was quickly oxidized to aldicarb sulfoxide as the major metabolite, with only a minor amount of aldicarb sulfone produced. scilit.com

Fish: The biotransformation of aldicarb in fish, such as rainbow trout and striped bass, involves the formation of aldicarb sulfoxide. nih.gov Studies have investigated the rates of aldicarb sulfoxide formation in the kidney, liver, and gill microsomes of these species. nih.gov

Microbial Degradation Pathways in Soil and Water Environments

Microorganisms play a crucial role in the degradation of aldicarb in soil and water. The primary mode of degradation in the root zone is oxidative metabolism by microorganisms. who.int The rate of degradation is influenced by factors such as microbial populations, soil composition, moisture, and temperature. who.int

Studies have shown that degradation is much slower under anaerobic conditions compared to aerobic conditions. who.int Several common soil fungi have been shown to metabolize aldicarb. who.int The major organosoluble metabolites identified from fungal degradation were aldicarb sulfoxide, the oxime sulfoxide, the nitrile sulfoxide, and smaller amounts of the corresponding sulfones, indicating metabolic pathways similar to those in higher plants and animals. who.int Some microorganisms appear to be able to utilize aldicarb as a carbon source. who.int

In water, the hydrolysis of aldicarb is pH-dependent, with half-lives ranging from a few minutes at a pH greater than 12 to 560 days at a pH of 6.0. who.int Aldicarb sulfoxide is known to be rapidly degraded in water sediment systems. pic.int

Interactive Data Table: Major Metabolites of Aldicarb in Different Organisms

OrganismMajor MetabolitesKey Findings
Rats Aldicarb sulfoxide, this compoundThese two compounds are the major urinary metabolites. nih.govwho.int
Cows Aldicarb sulfone, Aldicarb sulfoxideThese are the primary metabolites found in milk. nih.gov
Goats Aldicarb sulfoxide nitrile, Aldicarb sulfone nitrileThese elimination products are found in the highest proportions in urine. apvma.gov.au
Pigs Aldicarb sulfoxideThis is the major metabolite produced in in vitro liver studies. scilit.com
Cotton Plants Aldicarb sulfoxide, Nitrile sulfoxideAldicarb is rapidly converted to the sulfoxide, with the nitrile sulfoxide being a final decomposition product. who.int
Soil Fungi Aldicarb sulfoxide, Oxime sulfoxide, Nitrile sulfoxideMetabolic pathways are similar to those in plants and animals. who.int

Environmental Fate and Transport Dynamics of Aldicarb Oxime Sulfoxide

Sorption, Desorption, and Mobility in Environmental Compartments

The mobility of a chemical compound in the environment is largely governed by its sorption and desorption characteristics in soil and other environmental matrices. These processes determine its partitioning between solid and liquid phases, and thus its potential to move into groundwater or surface water.

Specific adsorption coefficients (Kd) and organic carbon-normalized adsorption coefficients (Koc) for aldicarb (B1662136) oxime sulfoxide (B87167) are not extensively documented in scientific literature. However, data on its precursor, aldicarb sulfoxide, provides significant insight into its likely behavior. Aldicarb sulfoxide exhibits very weak sorption to soil constituents tubitak.gov.tr. Laboratory studies have reported Koc values for aldicarb sulfoxide ranging from 13 to 48 mL/g pic.int.

Such low Koc values are indicative of very high mobility in soil nih.gov. For comparison, the parent compound aldicarb has Koc values ranging from 21 to 68 mL/g pic.int. As aldicarb oxime sulfoxide is a hydrolysis product of aldicarb sulfoxide, it is expected to have similar or potentially even weaker binding characteristics due to its polarity. The weak binding is attributed to the low lipophilicity of these metabolites semanticscholar.org.

Interactive Data Table: Adsorption Coefficients of Aldicarb and its Metabolites

The movement of aldicarb and its degradation products, including this compound, is significantly influenced by the physicochemical properties of the soil.

Organic Matter: Soil organic matter is the most critical factor governing the sorption of aldicarb and its metabolites tubitak.gov.tr. Leaching is most pronounced in soils with low organic matter content who.intwho.int. Studies on aldicarb have shown that its adsorption is strongly correlated with the organic matter content of the soil tubitak.gov.traensiweb.com. Given their chemical similarities, the mobility of aldicarb sulfoxide and its oxime derivative is also expected to be highest in soils with low organic carbon.

pH: The pH of the soil can influence the hydrolysis rates of aldicarb and its metabolites, which in turn affects their persistence and transport. While sorption of aldicarb and aldicarb sulfoxide does not appear to be strongly dependent on pH in the range of 5-8, the degradation pathways are highly pH-dependent who.int.

Sand Content: Soil texture plays a crucial role in mobility. Incidents of groundwater contamination with aldicarb and its metabolites have been primarily linked to sandy soils, such as loamy sands and sandy loams, where binding is poor and water infiltrates rapidly pic.intnih.gov. The high mobility in coarse sandy soils contrasts with limited leaching in clay loam and muck soils, which have higher organic matter and clay content epa.gov.

The combination of high water solubility and weak sorption to soil particles gives aldicarb metabolites a high potential for transport into water systems.

Groundwater: Aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, are known to leach into groundwater, particularly in vulnerable hydrogeological settings characterized by sandy soils and high water tables pic.intwho.int. As this compound is a known degradation product formed in aqueous environments, its presence in groundwater is a direct consequence of the leaching of its precursors. The persistence of these compounds can be significant in groundwater, with half-lives ranging from weeks to years, especially in acidic conditions who.intwho.int.

Surface Water: While degradation can be more rapid in surface waters due to factors like photolysis and microbial activity, the high mobility of aldicarb metabolites means they can enter surface water bodies through runoff and drainage from agricultural lands science.gov. The half-life of aldicarb in pond water is estimated to be 5 to 10 days, where it is degraded by bacteria, sunlight, and hydrolysis orst.edu. Aldicarb sulfoxide has been detected in surface water, indicating its potential for off-site transport science.gov.

Degradation Kinetics and Persistence Under Environmental Conditions

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, primarily hydrolysis and photodegradation.

Hydrolysis is a key degradation pathway for aldicarb and its metabolites, and its rate is highly dependent on pH. This compound is primarily formed through the hydrolysis of its precursor, aldicarb sulfoxide, particularly under alkaline conditions.

In a study on the hydrolysis of aldicarb sulfoxide in sterile buffered solutions at 25°C, rapid degradation was observed at a pH of 9, with an estimated half-life of approximately 2 days epa.govepa.gov. The major degradation products identified were aldicarb sulfoxide oxime (accounting for 49% of the recovered radioactivity after 14 days) and aldicarb sulfoxide nitrile (30%) epa.govepa.gov. In contrast, at neutral (pH 7) and acidic (pH 5) conditions, aldicarb sulfoxide is stable to hydrolysis, with minimal degradation observed over a 28-day period epa.govepa.gov. This indicates that the formation of this compound via hydrolysis is most significant in alkaline environments. The hydrolysis of oximes themselves can also occur, typically proceeding easily with heating in the presence of inorganic acids, leading to decomposition into corresponding aldehydes or ketones and hydroxylamines noaa.gov.

Interactive Data Table: Hydrolysis of Aldicarb Sulfoxide at 25°C

Photodegradation, or photolysis, can be an important process for the breakdown of chemical compounds in the environment, particularly in surface waters exposed to sunlight. While the parent aldicarb does not absorb light at wavelengths greater than 290 nm and is not expected to be susceptible to direct photolysis by sunlight, its metabolites may undergo photodegradation nih.govepa.gov.

Studies on the photolysis of aldicarb sulfoxide have shown it to be a slower process compared to hydrolysis under alkaline conditions. The photolysis half-life for aldicarb sulfoxide in water has been reported as 131 days at pH 8 and 11 days at pH 9 pic.int. Specific photodegradation pathways and half-lives for this compound are not well-defined in the available literature. However, as a product of aldicarb sulfoxide degradation, its environmental concentration will be influenced by the photolytic stability of its precursor.

Biotic Degradation Rates in Soil and Aquatic Ecosystems

In soil ecosystems, the degradation half-life for the total toxic residue (aldicarb, aldicarb sulfoxide, and aldicarb sulfone) typically ranges from 0.5 to 3 months in surface soils. who.int However, under anaerobic conditions, the half-lives for these total toxic residues can be significantly shorter than under aerobic conditions. who.int The transformation in surface soils is considered to be primarily a microbial process. nih.gov

In aquatic environments, degradation continues, though rates can be highly variable. In pond water, aldicarb itself is broken down rapidly with a half-life of 5 to 10 days through processes including bacterial action and sunlight. orst.edu While specific rates for aldicarb sulfoxide are not always differentiated, it is a key component of the residue that degrades. In groundwater, degradation is generally slower, and the persistence of total residues can range from a few weeks to several years. who.int The primary degradation pathway in water is chemical hydrolysis, though some microbial decay can occur, especially in shallow groundwater. who.int

EcosystemCompound(s)Typical Half-Life/Degradation TimeConditions
Soil (Surface)Total Toxic Residues (incl. Aldicarb Sulfoxide)0.5 to 3 monthsAerobic
Soil (Subsurface)Total Toxic Residues (incl. Aldicarb Sulfoxide)Shorter than aerobic conditionsAnaerobic
Pond WaterAldicarb (parent)5 to 10 daysNot specified
GroundwaterTotal Toxic Residues (incl. Aldicarb Sulfoxide)Weeks to several yearsPrimarily chemical hydrolysis

Factors Governing Environmental Half-life Variability (e.g., temperature, moisture, microbial activity)

The environmental half-life of aldicarb sulfoxide is not a fixed value but varies significantly based on a combination of environmental factors. These factors primarily influence the rates of chemical and microbial degradation processes.

Temperature : Temperature is identified as one of the most critical variables affecting the degradation rate of aldicarb and its carbamate (B1207046) metabolites in surface soils. nih.govkisti.re.kr Higher temperatures generally accelerate microbial activity and the rate of chemical reactions like hydrolysis, leading to a shorter half-life. sparkoncept.comresearchgate.net Conversely, lower temperatures can significantly slow down degradation. researchgate.net

Moisture : Soil moisture is another key factor. Degradation can be reduced in low-moisture soils. nih.govkisti.re.kr Optimal moisture levels are necessary to support the microbial populations responsible for biotic degradation. researchgate.net For instance, research on loam, clay, and muck soils indicated that a moisture level of 50% was optimal for the oxidation of aldicarb to its sulfoxide and sulfone, while 100% moisture content led to a faster decomposition to non-toxic products. fao.org

Microbial Activity : The presence, diversity, and activity of soil and aquatic microorganisms are fundamental to the biotic degradation of aldicarb sulfoxide. who.intsparkoncept.com The transformation of aldicarb to its carbamate oxides in surface soils is primarily a microbial process. nih.govkisti.re.kr Factors that support robust microbial communities, such as adequate organic matter and favorable pH, will enhance degradation rates. sparkoncept.comglobalscienceresearchjournals.org Because microbial activity tends to decrease with soil depth, chemical degradation processes become more dominant in subsurface environments. nih.gov

Soil Type and pH : Soil composition, particularly organic matter content and texture, influences degradation. Sandy soils with low organic matter content tend to allow for greater leaching and may have different degradation dynamics compared to soils with higher clay or organic content. who.int The pH of the soil and water also plays a crucial role, especially in chemical hydrolysis. Hydrolysis of the carbamate ester group is pH-dependent, with degradation being much slower in acidic conditions. who.intepa.gov For example, aldicarb residues are known to degrade more slowly in acidic, coarse sand subsoils. nih.govkisti.re.kr

FactorEffect on Half-lifeMechanism of Action
TemperatureHigher temperature decreases half-lifeIncreases rate of microbial activity and chemical hydrolysis nih.govsparkoncept.com
MoistureLow moisture increases half-lifeOptimal moisture is required for microbial activity nih.govresearchgate.net
Microbial ActivityHigher activity decreases half-lifeMicroorganisms are the primary drivers of biotic degradation in surface soils nih.govkisti.re.kr
pHLower (acidic) pH increases half-lifeAffects the rate of chemical hydrolysis, which is a key degradation pathway who.intepa.gov

Characterization of Terminal Transformation Products and Residues

The degradation of aldicarb sulfoxide ultimately leads to the formation of less toxic, non-carbamate compounds and the potential for residues to become bound within the environmental matrix.

Non-carbamate Metabolites and End-products (e.g., alcohols, amides, acids)

The detoxification of aldicarb sulfoxide occurs primarily through the hydrolysis of the carbamate ester linkage. who.intnih.gov This chemical transformation is a critical step, as it eliminates the compound's cholinesterase-inhibiting toxicity. nih.gov The hydrolysis of aldicarb and its toxic metabolites, aldicarb sulfoxide and aldicarb sulfone, results in the formation of their corresponding oximes and nitriles. who.int

Following the initial hydrolysis, these intermediate products undergo further transformation. The oxidative and hydrolytic reactions continue, leading to a variety of terminal, non-carbamate end-products. These detoxification products include various amides, alcohols, and carboxylates. apvma.gov.au For example, one identified metabolite is 2-methyl-2-(methyl-sulfinyl)propanol. science.gov These resulting compounds are considered non-toxic breakdown products. fao.org

The primary terminal transformation products resulting from the degradation of aldicarb sulfoxide are summarized below:

Oxime Sulfoxide : Formed by the hydrolysis of the carbamate ester bond of aldicarb sulfoxide. fao.orgnih.gov

Nitrile Sulfoxide : Formed from the dehydration of the oxime sulfoxide. fao.org

Alcohols, Amides, Acids : Further degradation of the oximes and nitriles leads to the formation of these simpler, non-toxic organic compounds. apvma.gov.au

Advanced Analytical Methodologies for Aldicarb Oxime Sulfoxide Detection and Quantification

Contemporary Sample Preparation Techniques for Complex Environmental Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to extract Aldicarb (B1662136) oxime sulfoxide (B87167) from matrices like soil, water, and biological tissues while minimizing interferences.

The choice of extraction solvent and technique is tailored to the specific properties of the sample matrix. For aqueous samples, direct analysis is sometimes possible, but extraction is often necessary to concentrate the analyte and remove interfering substances. For solid and semi-solid matrices, more rigorous extraction protocols are required.

Water Samples: While some methods for related compounds like aldicarb and its primary metabolites in water involve direct injection into an analytical system, extraction is often employed for trace-level detection. epa.gov Liquid-liquid extraction (LLE) using solvents such as chloroform (B151607) has been utilized for extracting aldicarb and its metabolites from water. researchgate.netusp.br

Soil Samples: The extraction of aldicarb and its degradation products from soil is complex due to the compound's potential to bind to soil particles. Common approaches involve solvent extraction with polar solvents. Mixtures like water-acetone and water-methanol have proven effective for extracting aldicarb residues from soils. researchgate.net Research into the extraction of other polar herbicides has shown that simple agitation with water can sometimes yield cleaner chromatograms than alkaline solvents. nih.gov

Biological Samples: For biological matrices, such as fruits and vegetables, methanolic extraction is a common starting point. researchgate.net This is often followed by further cleanup steps to remove the high content of organic matter, lipids, and pigments that can interfere with subsequent analysis.

Table 1: Selected Extraction Solvents for Aldicarb and its Metabolites in Different Matrices

Matrix Extraction Solvent/Mixture Reference
Water Chloroform researchgate.net
Soil Water-Acetone researchgate.net
Soil Water-Methanol researchgate.net
Fruits & Vegetables Methanol researchgate.net

Following initial extraction, cleanup steps are crucial to remove co-extracted matrix components that could interfere with chromatographic analysis and detection.

Liquid-Liquid Extraction (LLE): LLE is a conventional technique used to partition the analyte from the initial extract into an immiscible solvent, leaving behind many impurities. usp.br It is often used in methods for analyzing aldicarb residues in produce, following an initial methanolic extraction. researchgate.net

Solid-Phase Extraction (SPE): SPE is a widely adopted cleanup and concentration technique that offers advantages over LLE, including reduced solvent consumption and higher sample throughput. usp.br In this method, the sample extract is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a suitable solvent. For instance, Carbograph 1 extraction cartridges have been used to clean up vegetable extracts, with elution of carbamates achieved using a dichloromethane/methanol mixture. researchgate.net Florisil columns have also been employed to separate aldicarb and its metabolites. researchgate.net These methods, while often targeting the primary carbamate (B1207046) metabolites, are indicative of the strategies applicable to the broader family of aldicarb degradation products, including the oximes.

State-of-the-Art Chromatographic Separation Protocols

Chromatography is the cornerstone of analytical methods for separating Aldicarb oxime sulfoxide from its parent compound and other related metabolites prior to detection.

HPLC is the most common and effective technique for the analysis of aldicarb and its thermally labile metabolites, including the sulfoxide and oxime forms. scielo.br

Column and Mobile Phase: The separation is typically achieved using a reversed-phase C-18 column. researchgate.netscielo.br A gradient elution program using a mixture of water and acetonitrile (B52724) as the mobile phase is frequently employed to effectively separate aldicarb, aldicarb sulfoxide, aldicarb sulfone, and their corresponding oximes and nitriles in a single run. usp.brscielo.br

Detection: UV detection is a common method, with wavelengths around 210 nm being utilized. scielo.brresearchgate.net For enhanced sensitivity and specificity, HPLC systems can be coupled with post-column derivatization. This involves a chemical reaction after the chromatographic separation to produce a fluorescent derivative, which is then measured by a fluorescence detector. usp.brscielo.br For example, the separated analytes can be hydrolyzed with sodium hydroxide (B78521) at an elevated temperature, and the resulting methylamine (B109427) reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to create a highly fluorescent product. usp.br

A validated HPLC-UV method demonstrated the capability to separate aldicarb, aldicarb sulfoxide, and aldicarb sulfone, with detection limits for aldicarb sulfoxide in water and a synthetic medium being 0.069 mg L⁻¹ and 0.192 mg L⁻¹, respectively. scielo.br The total analysis time for such methods can be as short as 22 minutes. scielo.brresearchgate.net

Table 2: Example HPLC Parameters for the Analysis of Aldicarb and its Metabolites

Parameter Specification Reference
Column C-18 researchgate.netscielo.br
Mobile Phase Water and Acetonitrile (Gradient Elution) usp.brscielo.br
Flow Rate 1.2 mL min⁻¹ scielo.br
Oven Temperature 40 °C scielo.br
Detector UV at 210 nm scielo.brresearchgate.net
Internal Standard Methomyl scielo.br

Gas chromatography is generally challenging for the direct analysis of thermally unstable carbamates like this compound. usp.broup.com

Thermal Degradation: Under typical GC conditions, these compounds can degrade in the hot injector port or on the column. oup.com Aldicarb sulfoxide, a more labile molecule, has been shown to degrade on-column to its corresponding nitrile. oup.com This thermal instability can lead to inaccurate quantification and misidentification.

Mitigation Strategies: To overcome these challenges, researchers have developed methods using mild GC conditions. This includes using specific liquid phases like 2% OV-17 and short capillary columns coupled directly to a mass spectrometer to minimize degradation. researchgate.netoup.com Another approach involves chemical derivatization of the analytes into more thermally stable compounds before GC analysis. For instance, aldicarb and its metabolites can be oxidized to aldicarb sulfone using peracetic acid, which is more amenable to GC analysis. researchgate.net

High-Resolution Spectrometric Identification and Quantification Methods

Mass spectrometry (MS), particularly when coupled with a chromatographic system (LC-MS or GC-MS), provides definitive identification and highly sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preferred method for analyzing aldicarb and its metabolites, combining the excellent separation capabilities of HPLC with the sensitive and selective detection of MS. researchgate.net Atmospheric pressure chemical ionization (APCI) is an effective interface, providing abundant protonated molecules [M+H]⁺ and characteristic fragment ions that can be used for unequivocal identification. researchgate.net For aldicarb and its primary metabolites, a specific fragment ion corresponding to [M-74]⁺ has been used for determination. researchgate.net Modern methods utilizing tandem mass spectrometry (LC-MS/MS) offer even greater selectivity and can achieve very low limits of detection, on the order of 0.05 µg/L for aldicarb sulfoxide in water. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Despite the challenges of thermal lability, GC-MS can provide valuable structural information. Using chemical ionization (CI), characteristic fragmentation patterns can be observed that allow for the distinction between different metabolites. oup.com For example, the GC/CI/MS analysis of aldicarb sulfoxide shows its degradation to a nitrile ion [CH₃-SO-C(CH₃)₂C≡N]⁺. oup.com This predictable degradation can be used for identification if the method is properly characterized.

Table 3: Mass Spectrometry Techniques and Key Ions for Aldicarb Metabolite Analysis

Technique Interface/Ionization Key Ions for Identification Application Reference
LC-MS APCI [M+H]⁺, [M-74]⁺ Fruits & Vegetables researchgate.net
LC-MS/MS ESI (Positive Ion Mode) Analyte-specific transitions Surface, Ground, Drinking Water epa.gov
GC-MS CI [M-18]⁺ (dehydration), Nitrile fragments Distinguishing isomers and metabolites oup.com

Mass Spectrometry (MS) with Atmospheric Pressure Ionization Techniques (e.g., APCI-MS, GC/MS)

Mass spectrometry is a cornerstone for the analysis of this compound. When coupled with gas chromatography (GC-MS), challenges arise due to the thermal lability of the compound. Aldicarb sulfoxide is highly susceptible to degradation in the GC inlet, which can complicate analysis. The electron ionization (EI) mass spectrum of the degraded compound shows characteristic fragments, but the molecular ion (m/z 206) is typically absent. Key fragments observed include m/z 68, 41, and 131, which correspond to specific structural components of the molecule resulting from degradation.

Liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) offers a more robust alternative by avoiding high temperatures. This technique allows for the direct analysis of the intact molecule. In APCI, protonated molecules [M+H]+ are readily formed, providing clear molecular weight information. For unequivocal determination of aldicarb and its metabolites like the sulfoxide, analysis often targets both the protonated molecular ion and specific fragment ions, such as [M-74]+.

Table 1: Key Mass Spectrometry Fragments for this compound and Related Degradation Products

Technique Ion/Fragment (m/z) Description
GC-MS (Degradation Product) 206 Molecular Ion (M+) - Typically absent
GC-MS (Degradation Product) 131 [M-75]+, loss of methylcarbamic acid
GC-MS (Degradation Product) 68 NC-C(CH3)2+
GC-MS (Degradation Product) 41 C3H5+ (Base Peak)
LC-APCI-MS [M+H]+ Protonated Molecular Ion
LC-APCI-MS [M-74]+ Specific Fragment Ion for Confirmation

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS), particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), is the definitive method for both quantifying and confirming the identity of this compound in complex matrices like water. This technique provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

In a typical LC-MS/MS method, the mass spectrometer isolates the protonated molecular ion ([M+H]+) of aldicarb sulfoxide. This precursor ion is then fragmented, and specific, characteristic product ions are monitored. This process minimizes matrix interference and provides a high degree of confidence in the identification. Analytical methods using LC-MS/MS have been developed and validated for the simultaneous determination of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in surface, ground, and drinking water with limits of quantification (LOQ) as low as 0.1 µg/L. The use of both primary and confirmatory ion transitions in these methods ensures accurate and reliable results, making it a standard for regulatory monitoring.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules, making it highly suitable for the identification and confirmation of metabolites like this compound. While mass spectrometry provides information on mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in the molecule.

For a molecule such as this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment:

¹H NMR: This experiment identifies the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

¹³C NMR: This provides information on the carbon skeleton of the molecule. The chemical shift of each carbon is highly sensitive to its bonding and functional group.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to identify adjacent protons in the structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

While specific NMR spectral data for this compound is not widely published, these standard NMR techniques represent the definitive approach for confirming its molecular structure and distinguishing it from related metabolites like aldicarb sulfone or the parent aldicarb.

UV-Vis and Fluorescence Spectroscopic Approaches

Spectroscopic methods in the ultraviolet-visible (UV-Vis) and fluorescence ranges offer alternative or complementary detection strategies, often coupled with High-Performance Liquid Chromatography (HPLC).

An HPLC method has been developed for the simultaneous detection of aldicarb, aldicarb sulfoxide, and aldicarb sulfone using a UV detector set at 210 nm. This approach allows for quantification based on the absorbance of the compounds as they elute from the chromatography column. While not as selective as mass spectrometry, it provides a robust and cost-effective method for routine analysis in less complex matrices.

Fluorescence spectroscopy has also been employed for the detection of aldicarb sulfoxide through an indirect mechanism. One study demonstrated that the luminescence of a europium ternary complex is strongly quenched in the presence of aldicarb sulfoxide. This quenching effect can be measured, and the change in fluorescence intensity is proportional to the concentration of the analyte. The mechanism was identified as a static quenching procedure, providing a basis for a sensitive detection method with a detection limit reported to be 0.18 µmol L⁻¹.

Table 2: Summary of Spectroscopic Detection Methods

Method Principle Wavelength/Parameters Detection Limit (Reported)
HPLC-UV UV Absorbance 210 nm 0.192 mg L⁻¹ (in synthetic medium)
Fluorescence Quenching Quenching of Europium Complex Luminescence Emission λ = 614 nm 0.18 µmol L⁻¹

Validation and Interlaboratory Performance of Analytical Procedures

The validation of analytical methods is essential to ensure that they are reliable, reproducible, and fit for purpose. For this compound, methods have undergone rigorous validation, including independent laboratory validation (ILV), to demonstrate their robustness.

An LC-MS/MS method for determining aldicarb, aldicarb sulfone, and aldicarb sulfoxide in water was subject to an ILV where the study director, analysts, and instruments were distinct from those used in the initial validation. The method was successfully validated, meeting established criteria for accuracy and precision. Similarly, an HPLC-UV method was validated by determining parameters such as linearity, limit of detection, and precision.

Validation studies for methods analyzing aldicarb and its metabolites in various biological matrices have also been performed, assessing linearity, precision, accuracy, selectivity, recovery, and matrix effects. These comprehensive validations ensure that the analytical procedures generate dependable data for regulatory and research purposes.

Table 3: Performance Data from Validated Analytical Methods for this compound

Method Matrix Validation Parameter Value/Finding Source
LC-MS/MS Drinking Water Mean Recovery (LOQ) 103-107%
LC-MS/MS Drinking Water Precision (RSD at LOQ) ≤20%
LC-MS/MS Drinking Water Mean Recovery (10xLOQ) 103-107%
LC-MS/MS Drinking Water Precision (RSD at 10xLOQ) ≤20%
HPLC-UV Water Linearity (r²) > 0.9974
HPLC-UV Water Limit of Detection (LOD) 0.069 mg L⁻¹
HPLC-UV Synthetic Medium Limit of Detection (LOD) 0.192 mg L⁻¹
HPLC-PDA Biological Matrices Linearity Range 25–500 µg/mL
HPLC-PDA Biological Matrices Correlation Coefficient (r²) > 0.99
HPLC-PDA Biological Matrices Precision (CV) < 15%

Biogeochemical Interactions and Ecological Implications of Aldicarb Oxime Sulfoxide in Environmental Systems

Microbial Degradation Mechanisms and Bioremediation Potential

The breakdown of aldicarb (B1662136) and its metabolites, including aldicarb oxime sulfoxide (B87167), is significantly influenced by microbial activity in soil and water. The transformation in surface soils is primarily a microbial process, while chemical hydrolysis becomes more dominant with increasing soil depth as microbial activity decreases nih.govnih.gov.

Researchers have identified several microorganisms capable of degrading aldicarb and its oxidative metabolites. The degradation of aldicarb often proceeds through an oxidative route, first to aldicarb sulfoxide and subsequently to aldicarb sulfone, or a hydrolytic route that forms corresponding oximes researchgate.net.

Studies have isolated and identified various soil fungi with the ability to detoxify aldicarb. The detoxification potential varies among species, with the major organosoluble metabolites identified as aldicarb sulfoxide, the oxime sulfoxide, and the nitrile sulfoxide, along with smaller quantities of the corresponding sulfones who.int. This indicates that the metabolic pathways in these fungi are similar to those observed in plants and animals who.int. Some microorganisms have also been shown to utilize aldicarb as a carbon source who.int.

Table 1: Soil Fungi with Aldicarb Detoxification Potential

Fungal Species Detoxification Potential
Gliocladium catenulatum Highest
Penicillium multicolor Moderate
Cunninghamella elegans Moderate
Rhizoctonia sp. Lower
Trichoderma harzianum Lower

Source: Adapted from Kuseske et al. (1974) and Jones (1976) as cited in Environmental Health Criteria 121 Aldicarb. who.int

In addition to fungi, bacteria play a crucial role. Bacterial transformation of aldicarb is known to proceed via both oxidative and hydrolytic pathways, with bacteria utilizing the carbamate (B1207046) as a sole source of carbon and nitrogen researchgate.net. One notable example is Enterobacter cloacae strain TA7, which has demonstrated hydrolase activity on aldicarb metabolites researchgate.netmdpi.com.

The microbial degradation of aldicarb and its sulfoxide metabolites involves specific enzymatic actions. The initial conversion of aldicarb is a rapid thio-oxidation to aldicarb sulfoxide fao.org. This metabolite is then further processed through two main pathways: a slow thio-oxidation to aldicarb sulphone and, more significantly, hydrolysis to the corresponding oxime sulfoxide fao.org.

The hydrolysis of the sulfoxide and sulfone forms is facilitated by enzymes such as aldicarb hydrolase researchgate.net. Activity of this enzyme has been detected in cell-free extracts of Enterobacter cloacae strain TA7 researchgate.netmdpi.com. The hydrolysis of the carbamate ester bond is a key detoxification step, as it inactivates the pesticide who.int. The products of this enzymatic reaction include N-methyl-carbamic acid and oximes, which can undergo further dehydration to form nitriles mdpi.com.

Uptake, Translocation, and Metabolism in Non-Target Organisms

Aldicarb and its metabolites are systemic, meaning they can be absorbed and distributed throughout an organism, affecting non-target species in both terrestrial and aquatic environments pic.int.

In aquatic organisms, the biotransformation of aldicarb is a critical factor in its toxicity. Both the cytochrome P450 (CYP) and flavin monooxygenase (FMO) enzyme systems are involved in the bioactivation of aldicarb to aldicarb sulfoxide, which is a more potent inhibitor of acetylcholinesterase (AChE) researchgate.netnih.gov.

Comparative studies between fish species reveal significant differences in metabolic pathways that influence susceptibility. For example, rainbow trout, which express FMO, are more sensitive to aldicarb than channel catfish, which do not researchgate.net. In vivo studies show that rainbow trout produce a 3-fold higher ratio of aldicarb sulfoxide to aldicarb compared to channel catfish researchgate.net. This suggests that a lower rate of bioactivation to the more toxic sulfoxide metabolite in channel catfish may contribute to their relative resistance researchgate.netresearchgate.net. In channel catfish, aldicarb was metabolized to aldicarb sulfoxide along with minor hydrolytic products researchgate.net. In vitro studies using channel catfish liver microsomes confirmed a low rate of NADPH-dependent biotransformation, with aldicarb sulfoxide being the only detected metabolite nih.gov.

Aldicarb is readily taken up by plant roots and translocated throughout the plant science.govbeyondpesticides.org. Following absorption, the initial metabolic step is a rapid thio-oxidation to aldicarb sulfoxide. This conversion is so swift that the parent aldicarb compound is often undetectable in the plant after a few weeks fao.org.

The aldicarb sulfoxide is then further metabolized, primarily through hydrolysis, to form oxime sulfoxide fao.org. A secondary, slower pathway involves the further oxidation of aldicarb sulfoxide to aldicarb sulphone fao.org. These metabolites can undergo extensive further degradation through reactions like hydrolysis, elimination, oxidation, and reduction to yield a variety of other compounds fao.org. For instance, when aldicarb was applied to cotton plant leaves, 7.1% was converted to the sulfoxide within 15 minutes. After two days, no parent aldicarb remained, and the principal metabolite was aldicarb sulfoxide (78.4% of the initial dose) who.int.

Table 2: Metabolic Pathway of Aldicarb in Plants

Compound Conversion Process Resulting Metabolite Speed of Conversion
Aldicarb Thio-oxidation Aldicarb Sulfoxide Rapid
Aldicarb Sulfoxide Hydrolysis Oxime Sulfoxide Primary, Slower
Aldicarb Sulfoxide Thio-oxidation Aldicarb Sulfone Secondary, Slow

Source: Adapted from information provided by the Food and Agriculture Organization of the United Nations. fao.org

Interplay with Abiotic Factors and Co-Contaminants in Environmental Fate

The degradation rate and environmental persistence of aldicarb and its metabolites, including aldicarb oxime sulfoxide, are heavily influenced by abiotic factors.

Temperature is considered the most critical variable affecting the degradation rate of aldicarb and its carbamate metabolites in surface soils nih.govnih.gov. Soil moisture can also be an important factor, with degradation rates being reduced in low-moisture conditions nih.govnih.gov.

The pH of the soil and water is another key factor. Hydrolysis of the carbamate ester, a primary degradation pathway, is pH-dependent who.int. Aldicarb is relatively stable under acidic conditions but degrades more rapidly in alkaline environments epa.govepa.gov. For example, the half-life of aldicarb sulfoxide under alkaline conditions (pH 9) is just 2.3 days, whereas it is stable at a neutral pH of 7 epa.gov. High organic matter content and low pH can have an inhibitory effect on the rate of aldicarb degradation iau.ir.

The type of soil also plays a role. Aldicarb and its metabolites are mobile in most soil types, but incidents of groundwater contamination are primarily associated with sandy soils that have low organic matter content, as the residues bind poorly to this soil type pic.intnih.gov.

Influence of Redox Potential on Transformation Pathways

The transformation and persistence of aldicarb and its metabolites, including this compound, in soil and water are significantly influenced by the redox potential of the environment. Redox potential, a measure of the tendency of a chemical species to acquire electrons and thereby be reduced, dictates whether oxidative or reductive degradation pathways predominate. In environmental systems, these conditions are broadly categorized as aerobic (oxidizing) and anaerobic (reducing).

Under aerobic conditions , which are typical in surface soils and oxygenated surface waters, the primary transformation pathway for aldicarb is oxidation. This process is largely mediated by soil microorganisms. Aldicarb is rapidly oxidized to aldicarb sulfoxide, which is subsequently more slowly oxidized to aldicarb sulfone. osti.govnih.gov The degradation of the total toxic residue (aldicarb, aldicarb sulfoxide, and aldicarb sulfone) in surface soils is primarily influenced by temperature and is microbially driven. nih.gov

Conversely, under anaerobic conditions , which are common in deeper subsurface soils, groundwater, and sediments, the degradation pathways and rates differ. Studies have shown that while aldicarb persists longer under anaerobic conditions, the half-life of the total toxic residue can be significantly shorter than under aerobic conditions in subsurface soils. osti.gov In these reducing environments, aldicarb sulfoxide is a principal metabolite. osti.gov Interestingly, there is also evidence that aldicarb can be formed from the reduction of aldicarb sulfoxide in groundwater under both aerobic and anaerobic conditions, with the latter being facilitated by the presence of an organic carbon source like glucose. epa.gov

Interactive Data Table: Influence of Redox Potential on Aldicarb and Metabolite Transformation

Redox Condition Primary Transformation Process Key Metabolites Formed Relative Degradation Rate of Total Toxic Residue (TTR)
Aerobic Microbial Oxidation Aldicarb Sulfoxide, Aldicarb Sulfone Slower in subsurface soils
Anaerobic Microbial Reduction/Metabolism Aldicarb Sulfoxide Faster in subsurface soils

Synergistic or Antagonistic Effects on Degradation with Other Xenobiotics

The degradation of this compound in the environment rarely occurs in isolation. It is often present in a complex mixture of other xenobiotics, such as other pesticides, herbicides, and industrial pollutants. The interactions between these compounds can lead to synergistic or antagonistic effects on the degradation rate of aldicarb and its metabolites.

A synergistic effect occurs when the combined action of two or more chemicals results in a greater effect than the sum of their individual effects. In the context of degradation, this would mean an accelerated breakdown of this compound. Research has indicated that the degradation of aldicarb can be enhanced in soils that have been previously treated with other carbamate insecticides. For instance, the degradation of aldicarb was found to be faster in soil that had been previously treated with carbofuran. epa.gov This suggests that the microbial communities in the soil may have adapted to degrade carbamate compounds more efficiently, leading to an accelerated breakdown of aldicarb and its metabolites upon subsequent application.

An antagonistic effect , on the other hand, is when the combined effect of chemicals is less than the sum of their individual effects. This could result in a slower degradation rate and increased persistence of this compound in the environment. While specific studies on antagonistic effects on this compound degradation are limited, it is a recognized phenomenon in xenobiotic mixtures. researchgate.net For example, the presence of certain heavy metals can be toxic to the microorganisms responsible for pesticide degradation, thereby inhibiting the breakdown process.

The following table summarizes a known synergistic interaction affecting aldicarb degradation.

Interactive Data Table: Synergistic Effects on Aldicarb Degradation

Co-contaminant Type of Interaction Observed Effect
Carbofuran Synergistic Accelerated degradation of aldicarb in previously treated soil epa.gov

Conceptual Frameworks for Environmental Risk Assessment of Metabolites

The environmental risk assessment of pesticides and their metabolites, such as this compound, is a structured process designed to evaluate the potential adverse effects on non-target organisms and ecosystems. canada.ca Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) employ conceptual frameworks that typically involve a tiered or step-wise approach. canada.caresearchgate.net

Conceptual Models: The process often begins with the development of a conceptual model, which is a representation of the predicted relationships between the pesticide and its metabolites (stressors), the environmental compartments they may enter, the potential exposure pathways, and the ecological receptors (e.g., aquatic and terrestrial organisms) that may be affected. epa.gov These models consider various routes of exposure, including surface runoff, leaching to groundwater, spray drift, and uptake by plants and animals. epa.govepa.gov

Tiered Risk Assessment: A tiered approach is commonly used to systematically evaluate risk, starting with conservative, worst-case scenarios and progressing to more realistic, refined assessments if a potential risk is identified. researchgate.nethc-sc.gc.caepa.gov

Tier 1 (Screening Level): This initial tier uses simple, conservative assumptions to estimate exposure levels. canada.cahc-sc.gc.ca For example, it might assume the maximum application rate of the pesticide and direct application to a body of water. canada.ca These estimated environmental concentrations are then compared to toxicity endpoints for sensitive organisms to calculate a Risk Quotient (RQ). If the RQ is below a level of concern, the risk is considered acceptable. canada.ca

Refined Risk Assessment (Higher Tiers): If the screening level assessment indicates a potential risk, a more refined assessment is conducted. canada.ca This involves using more realistic exposure scenarios, such as considering the percentage of a crop that is actually treated, monitoring data, and the results of field or mesocosm studies. hc-sc.gc.ca Advanced models may be used to better predict pesticide concentrations in different environmental compartments. epa.gov For metabolites, this stage would involve a detailed assessment of their specific toxicity and persistence. researchgate.netresearchgate.net

A key component of the risk assessment for metabolites is the "residue definition," which specifies which of the parent compound's metabolites should be included in the risk assessment based on their toxicity and environmental prevalence. researchgate.net The ultimate goal of these frameworks is to provide a scientific basis for regulatory decisions to ensure that the use of pesticides does not result in unacceptable risks to the environment. canada.ca

Remediation Technologies and Management Strategies for Aldicarb Oxime Sulfoxide Contamination

Physicochemical Treatment Processes for Contaminated Water and Soil

Physicochemical treatment methods utilize the physical and chemical properties of contaminants to separate or destroy them. These technologies are often employed for the treatment of contaminated water and can be adapted for soil remediation.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These processes have been shown to be effective in degrading aldicarb (B1662136) and its primary metabolites.

Chlorination: The use of free chlorine is a common disinfection method in drinking water treatment and can effectively degrade aldicarb. nih.govusu.edu Studies have shown that aldicarb reacts quickly with chlorine, oxidizing first to aldicarb sulfoxide (B87167) and subsequently to aldicarb sulfone. ohiolink.eduepa.gov This rapid transformation is a key factor in reducing the concentration of the parent compound in treated water. ohiolink.edu

Ozonation: Ozone (O3) is a powerful oxidant used in water treatment. Research indicates that ozonation is effective in degrading aldicarb over a wide pH range, with kinetics being particularly effective at a pH greater than 7. epa.gov Like chlorination, ozonation also transforms aldicarb into aldicarb sulfoxide. usu.edu

UV Radiation: Ultraviolet (UV) radiation can be used to degrade chemical contaminants. nih.govresearchgate.net While aldicarb can be photolyzed by UV radiation at 254 nanometers in a laboratory setting, its effectiveness in environmental conditions may vary. epa.gov Combining UV radiation with ozone has been reported to remove aldicarb effectively, with one study noting an 83% removal rate in a point-of-entry drinking water treatment system. epa.gov High-dosage UV radiation has demonstrated a strong capacity for oxidizing aldicarb and its metabolites. usu.edu

The following table summarizes the effectiveness of various AOPs on aldicarb degradation.

Treatment ProcessTarget Compound(s)Transformation Product(s)EfficacyReference(s)
Chlorination AldicarbAldicarb sulfoxide, Aldicarb sulfoneHigh degradation of aldicarb nih.govusu.eduohiolink.edu
Ozonation AldicarbAldicarb sulfoxideEffective, especially at pH > 7 usu.eduepa.gov
UV Radiation AldicarbNot specified in detailEffective, especially high-dosage UV and in combination with ozone usu.eduepa.gov

Adsorption is a process that involves the accumulation of a substance at the surface of a solid. Activated carbon is a widely used adsorbent for removing organic contaminants from water.

Activated Carbon: Granular activated carbon (GAC) is a common technology for removing synthetic organic chemicals from drinking water. The process involves passing the contaminated water through columns containing activated carbon, which adsorbs the contaminants. nih.gov Studies have investigated the adsorption of various pesticides, including aldicarb, onto activated carbon cloth. nih.gov The rate and extent of adsorption for aldicarb were found to be lower compared to other tested pesticides like dinoseb, ametryn, and diuron. nih.gov Despite this, activated carbon remains a viable option for reducing aldicarb concentrations in water.

Soil washing is an ex-situ remediation technology that uses a combination of physical separation and chemical extraction to remove contaminants from soil. iosrjournals.orgosti.govfrtr.gov

Soil Washing: This technique operates on the principle that contaminants tend to bind to finer soil particles like silt and clay. frtr.gov The process involves mixing the excavated soil with a washing solution (often water with additives) to separate the cleaner, larger particles (sand and gravel) from the more contaminated fine particles. frtr.gov This concentrates the contamination into a smaller volume, which can then be treated or disposed of. frtr.gov Soil washing is suitable for a variety of organic and inorganic contaminants. iosrjournals.org

Surfactant-Enhanced Desorption: The efficiency of soil washing can be improved by adding surfactants to the washing solution. Surfactants are compounds that lower the surface tension between a liquid and a solid, which helps to desorb (release) contaminants from soil particles. Research has shown that surfactant-enhanced desorption can be effective for aldicarb-contaminated soil. nih.gov Anionic-nonionic surfactant mixtures have demonstrated the best desorption efficiency, achieving up to 77% removal, making them a promising option for remediation. nih.gov

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms, such as microbes and plants, to degrade or remove contaminants from soil and water. mdpi.com

Microbial bioremediation relies on microorganisms to break down contaminants into less toxic substances. This can be done in situ (at the contaminated site) or ex situ (after excavating the contaminated material). mdpi.comresearchgate.netvilniustech.lt

Degradation Pathways: In soil, the primary degradation pathway for aldicarb is microbial oxidation, which converts it to aldicarb sulfoxide and then more slowly to aldicarb sulfone. researchgate.netnih.gov Hydrolysis, which can be both a chemical and microbial process, is another key degradation route that transforms these carbamate (B1207046) compounds into non-toxic oximes and nitriles. who.intsemanticscholar.org

Environmental Conditions: The rate of microbial degradation is influenced by environmental factors. Degradation is generally faster in surface soils where microbial activity is higher and under aerobic (oxygen-present) conditions. researchgate.netwho.int Under anaerobic (oxygen-absent) conditions, degradation is significantly slower. who.intnih.gov For instance, in anoxic sediments, aldicarb transformation proceeds primarily through a hydrolytic pathway. nih.gov The half-life of aldicarb in surface soils can range from 0.5 to 3 months. who.int

In Situ vs. Ex Situ: In situ techniques involve stimulating the indigenous microbial population at the site, for example, by adding nutrients and oxygen. researchgate.net Ex situ methods, such as biopiles or slurry-phase bioreactors, involve excavating the soil and treating it in a controlled environment, which can enhance the degradation process. mdpi.com

Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater.

Uptake and Metabolism: Aldicarb is a systemic pesticide, meaning it is designed to be readily absorbed by plant roots and translocated throughout the plant. science.govnih.gov Once inside the plant, aldicarb is metabolized. For example, when applied to cotton plant leaves, aldicarb was converted to aldicarb sulfoxide, which became the principal metabolite within two days. who.int Over a longer period, aldicarb sulfone and nitrile sulfoxide were also formed. who.int The metabolic pathways in plants are similar to those in soil and animals, involving oxidation to the sulfoxide and sulfone, followed by hydrolysis to less toxic oximes and other compounds. who.intscience.gov This metabolic capability is the foundation of phytoremediation's potential for aldicarb and its metabolites.

Integrated and Sustainable Remediation Solutions

Effective remediation of aldicarb oxime sulfoxide contamination often requires a combination of technologies tailored to specific site conditions. An integrated and sustainable approach aims to not only remove the contaminant but also to minimize the environmental and economic impact of the remediation process itself.

Development of Multi-pronged Treatment Trains

A "treatment train" approach, which involves the sequential application of different remediation technologies, is emerging as a highly effective strategy for complex contamination scenarios. nih.gov This methodology allows for a targeted and efficient cleanup, where each step in the train addresses different aspects of the contamination.

For this compound contamination, a hypothetical treatment train could involve:

In Situ Chemical Oxidation (ISCO): The initial step could involve the injection of powerful oxidizing agents, such as permanganate (B83412) or persulfate, into the contaminated soil or groundwater. usu.eduresearchgate.net These oxidants can rapidly break down high concentrations of aldicarb sulfoxide into less toxic compounds. Studies have shown that permanganate can oxidize both aldicarb and aldicarb sulfoxide to aldicarb sulfone, which is less toxic. usu.edu

Bioremediation: Following chemical oxidation, which may leave residual contamination, bioremediation can be employed. This involves stimulating the activity of naturally occurring microorganisms or introducing specialized microbes that can further degrade the remaining contaminants. While aldicarb can biodegrade, the process can be slow in some environments. epa.gov

Polishing with Granular Activated Carbon (GAC): As a final "polishing" step, contaminated groundwater can be pumped through GAC filters. GAC has a high affinity for organic molecules like aldicarb and its metabolites, effectively adsorbing them from the water. epa.gov This ensures that the treated water meets stringent quality standards.

The selection and sequence of technologies in a treatment train depend on factors such as the concentration and extent of contamination, soil and groundwater characteristics, and remediation goals.

Assessment of Long-term Efficacy and Environmental Footprint

Long-term Efficacy: Monitoring of groundwater and soil is essential to ensure that this compound concentrations remain below regulatory limits and to detect any potential rebound of the contaminant. The persistence of aldicarb and its metabolites in groundwater can range from weeks to several years, depending on environmental conditions such as pH and temperature. who.int The long-term performance of GAC systems, for example, depends on the carbon's adsorption capacity and the potential for regeneration. scholaris.canucon-int.com

Environmental Footprint: A life cycle assessment (LCA) can be used to evaluate the environmental footprint of different remediation technologies. researchgate.netdtu.dk This assessment considers factors such as:

Energy Consumption: Technologies like pump-and-treat systems for GAC filtration can be energy-intensive.

Greenhouse Gas Emissions: The manufacturing and transportation of chemical oxidants or activated carbon contribute to greenhouse gas emissions.

Secondary Waste Generation: The disposal of spent GAC or the generation of byproducts from chemical oxidation needs to be managed.

Sustainable remediation practices aim to minimize these impacts by, for example, using renewable energy to power remediation systems or selecting technologies with lower resource consumption. researchgate.net

Below is a table summarizing research findings on the degradation of aldicarb and its metabolites under various conditions, which is crucial for assessing the long-term efficacy of remediation strategies.

CompoundConditionHalf-lifeReference
AldicarbSoil (aerobic)1 to 15 days epa.gov
AldicarbGroundwater (anaerobic, pH 7.7-8.3)62 to 1300 days epa.gov
Aldicarb SulfoxideWater (hydrolysis, pH 9)2.3 days epa.gov
Total Carbamate ResiduesSoil (field studies)0.5 to 2 months pic.int

Best Management Practices for Minimizing Environmental Release and Accumulation

Preventing contamination in the first place is the most effective and sustainable approach. Best Management Practices (BMPs) in agricultural settings where aldicarb is used are crucial for minimizing the environmental release and subsequent formation of this compound. mda.state.mn.us

Key BMPs include:

Precision Application: Utilizing modern application technologies, such as GPS-guided equipment, can ensure that aldicarb is applied only where needed and at the correct dosage, minimizing overuse. researchgate.net

Buffer Zones: Establishing and maintaining untreated buffer zones around sensitive areas like wells, streams, and ponds helps prevent direct contamination of water sources. researchgate.net

Timing of Application: Avoiding application before heavy rainfall or irrigation events can reduce the likelihood of runoff and leaching. apvma.gov.au

Soil Type Consideration: Aldicarb and its metabolites are more mobile in sandy soils with low organic matter. who.int Application should be avoided in such vulnerable areas, or alternative pest management strategies should be considered.

The following table outlines specific BMPs and their intended impact on minimizing aldicarb release.

Best Management PracticeImpact on Environmental Release
Use of GPS-guided applicatorsReduces over-application and off-target drift.
Maintaining buffer zones around water bodiesPrevents direct runoff into surface water.
Avoiding application on highly permeable soilsReduces the potential for leaching into groundwater.
Incorporating aldicarb into the soilMinimizes volatilization and runoff.
Adopting Integrated Pest Management (IPM)Reduces the overall frequency and volume of pesticide use.

By implementing these integrated and sustainable remediation solutions and adhering to stringent best management practices, the environmental risks associated with this compound can be effectively managed, protecting both ecosystems and human health.

Future Directions and Emerging Research Areas for Aldicarb Oxime Sulfoxide

Predictive Modeling of Environmental Behavior and Exposure Scenarios

Predictive modeling is a critical tool for assessing the environmental risk of pesticides and their degradation products. While significant effort has been directed towards modeling the fate and transport of aldicarb (B1662136) and its toxic carbamate (B1207046) metabolites, less attention has been paid to the detoxification products like aldicarb oxime sulfoxide (B87167). oup.com Future research will likely focus on developing more comprehensive models that incorporate the full degradation pathway, providing a more accurate picture of environmental persistence and potential exposure.

Models such as the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) are currently used to estimate the concentrations of aldicarb, aldicarb sulfoxide, and aldicarb sulfone in surface water and soil. cornell.edu These models simulate the movement and transformation of chemicals based on factors like soil type, climate, and agricultural practices. The primary degradation pathway involves the oxidation of aldicarb to aldicarb sulfoxide and then more slowly to aldicarb sulfone. acs.org Detoxification occurs through the hydrolysis of these carbamate esters to form their corresponding oximes and nitriles. oup.comacs.org

A significant future direction is the enhancement of these models to explicitly include the formation, transport, and fate of aldicarb oxime sulfoxide. Research has shown that this compound is a major urinary metabolite in mammals, indicating its importance in the biological detoxification process. who.int By integrating the kinetics of these hydrolysis reactions into environmental models, scientists can better predict the decline of toxic residues and the transient presence of their less toxic byproducts. This will allow for more refined risk assessments that consider the complete toxicological profile of the pesticide's lifecycle.

Table 1: Key Inputs for Predictive Environmental Models

Parameter Category Specific Inputs Relevance to this compound Modeling
Chemical Properties Hydrolysis rate constants (pH-dependent), Soil sorption coefficient (Koc), Photolysis rateDetermines the rate of formation from aldicarb sulfoxide and its subsequent persistence and mobility.
Environmental Conditions Soil type (organic matter content, pH), Temperature, Rainfall data, Water body dimensionsInfluences microbial activity, chemical reactions, and transport mechanisms affecting the compound. acs.org
Agricultural Practices Application rates and methods, Crop type, Irrigation schedulesDictates the initial concentration of the parent compound and the conditions for its degradation.

These refined models will enable the simulation of various exposure scenarios, such as leaching into groundwater or runoff into surface water, providing regulators and environmental managers with a more complete understanding of the potential for contamination by the full suite of aldicarb-related compounds.

Application of Omics Technologies in Understanding Biotransformation Pathways

Understanding the microbial biotransformation of aldicarb is essential for developing effective bioremediation strategies. The transformation of aldicarb in surface soils is primarily a microbial process. beyondpesticides.org The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful new tools to elucidate the complex biological pathways involved in the degradation of aldicarb and the formation of its metabolites, including this compound.

Omics approaches can provide a system-wide view of microbial responses to pesticide exposure. For instance, a multi-omics study on mice demonstrated that aldicarb exposure significantly alters the gut microbiome, metabolome, and lipidome, indicating widespread biological effects. fao.org While this study focused on host toxicity, similar approaches can be applied to environmental microbiology.

Genomics and Metagenomics: These tools can be used to identify the specific genes and microorganisms responsible for the degradation of aldicarb and its metabolites. By sequencing the DNA from aldicarb-contaminated soil or water samples, researchers can identify microbial populations that thrive in the presence of the pesticide and pinpoint the genes encoding the enzymes that catalyze key transformation steps, such as the hydrolysis of aldicarb sulfoxide to this compound.

Proteomics: This involves the large-scale study of proteins. In the context of aldicarb biotransformation, proteomics can identify the specific enzymes that are expressed by microorganisms in response to aldicarb exposure. This can confirm the functional role of genes identified through genomics and provide insights into the regulation of the degradation pathways.

Metabolomics: This is the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Metabolomics can be used to track the formation and disappearance of aldicarb, aldicarb sulfoxide, aldicarb sulfone, and this compound in microbial cultures or environmental samples. This provides a direct measure of the biotransformation process and can help to identify previously unknown intermediates or final products.

By integrating data from these different omics levels, researchers can construct detailed models of the biochemical pathways for aldicarb degradation. This knowledge is crucial for optimizing bioremediation processes, for example, by identifying or engineering microorganisms with enhanced degradation capabilities.

Novel Approaches for Enhanced Degradation and Detection

Concurrent with the development of predictive and analytical technologies, research is also focused on novel methods to actively degrade and detect aldicarb and its metabolites in the environment. These approaches aim to provide more efficient and sensitive solutions for remediation and monitoring.

Enhanced Degradation: Advanced Oxidation Processes (AOPs) have shown significant promise for the degradation of a wide range of pesticides, including aldicarb. fao.org AOPs utilize highly reactive species, such as hydroxyl radicals, to break down organic contaminants. Techniques like ozonation, UV/H₂O₂, and Fenton-like reactions can effectively transform aldicarb and its toxic metabolites into less harmful substances. acs.orgnih.gov Future research will focus on optimizing these processes for real-world applications, improving their cost-effectiveness, and ensuring the complete mineralization of the contaminants.

Bioremediation, which leverages the metabolic capabilities of microorganisms, is another key area of development. Studies have shown that some soils exhibit accelerated degradation of aldicarb and its metabolites due to microbial adaptation. cornell.edu Identifying and cultivating these microorganisms could lead to bio-augmentation strategies, where specific microbes are introduced to contaminated sites to enhance the rate of degradation.

Novel Detection: While standard methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography/Mass Spectrometry (GC/MS) are well-established for detecting aldicarb and its metabolites, there is a growing interest in developing faster, more portable, and highly sensitive detection technologies. scispace.comsemanticscholar.org

Electrochemical biosensors and aptasensors represent a significant area of innovation. These devices often utilize the principle of acetylcholinesterase (AChE) inhibition by carbamate pesticides like aldicarb. nih.gov Novel sensor designs incorporate nanomaterials, such as carbon nanotubes and gold nanoparticles, to amplify the detection signal and improve sensitivity. beyondpesticides.org Research is ongoing to develop sensors that are not only highly sensitive to the parent compound but can also be tailored to detect its specific metabolites. An electrochemiluminescence-based aptasensor has been developed for aldicarb, demonstrating the potential for highly specific and sensitive detection. beyondpesticides.org

Table 2: Comparison of Detection Technologies for Aldicarb and its Metabolites

Technology Principle Advantages Emerging Research Focus
HPLC / GC-MS Chromatographic separation followed by mass analysis. scispace.comsemanticscholar.orgHigh accuracy, specificity, and can identify multiple metabolites simultaneously.Coupling with advanced mass spectrometry (e.g., APCI-MS) for improved sensitivity and characterization.
Electrochemical Biosensors Measures changes in electrical signal due to enzyme (e.g., AChE) inhibition or binding events. oup.comnih.govRapid, portable, low-cost, suitable for on-site screening.Integration of nanomaterials for signal amplification; development of multiplexed sensors for simultaneous detection of multiple metabolites.
Aptasensors Uses short, single-stranded DNA or RNA (aptamers) that bind specifically to the target molecule. beyondpesticides.orgHigh specificity and stability compared to antibodies.Development of aptamers for specific metabolites like this compound; integration with various signal transduction methods (electrochemical, optical).

The development of these novel degradation and detection methods will provide a more robust toolkit for managing and monitoring contamination from aldicarb and its full suite of degradation products.

Interdisciplinary Research for Comprehensive Environmental Solutions

Addressing the environmental challenges posed by pesticides like aldicarb requires a departure from siloed research efforts. A comprehensive solution necessitates interdisciplinary collaboration, integrating knowledge from environmental chemistry, toxicology, microbiology, agricultural science, and public policy. The goal is to move beyond simple risk assessment to a more holistic framework of environmental management.

When contamination does occur, an interdisciplinary approach is crucial for effective remediation. This involves:

Characterization: Environmental chemists and analytical scientists use advanced detection methods (as described in 7.3) to map the extent of contamination by aldicarb and all its significant metabolites.

Risk Assessment: Toxicologists and environmental health scientists evaluate the risks posed not just by aldicarb, but by the mixture of metabolites present, considering their varying toxicities and potential synergistic effects. oup.com

Remediation Strategy: Microbiologists and environmental engineers collaborate to design the most effective remediation strategy, which could involve a combination of bioremediation (leveraging knowledge from omics studies) and physical-chemical treatments like AOPs.

Policy and Practice: Agricultural scientists and policymakers work together to translate research findings into practical guidelines and regulations that promote safer pesticide use and protect water resources and ecosystem health. who.int

By combining predictive modeling of the entire degradation pathway, a deep understanding of the biotransformation processes, advanced remediation and detection tools, and a commitment to integrated pest management, the scientific community can develop comprehensive and sustainable solutions to the environmental challenges posed by aldicarb and its metabolites.

Q & A

Q. What are the primary metabolic pathways of aldicarb oxime sulfoxide (ASX) in environmental and biological systems?

ASX is a key oxidative metabolite of aldicarb, formed via sulfoxidation of the parent compound in soil and biological systems. It undergoes further oxidation to aldicarb sulfone (ASN) and hydrolysis to nitrile derivatives (e.g., ASX nitrile). Enzymatic degradation pathways involve aldicarb hydrolase, which catalyzes sequential transformations to sulfoxide oxime, sulfone oxime, and nitriles . These pathways are pH-dependent, with faster degradation rates in alkaline conditions . Researchers should prioritize LC-MS/MS or HPLC with postcolumn derivatization to track these metabolites in environmental or biological matrices .

Q. What analytical methods are recommended for quantifying ASX and its degradation products in water and biological samples?

  • Water samples : Use solid-phase extraction (SPE) coupled with ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) and isotope dilution for high sensitivity (detection limits <1 μg/L). This method is validated for ASX, ASN, and aldicarb in surface and groundwater .
  • Biological matrices (e.g., tissue, excreta) : Employ acetonitrile/water extraction followed by HPLC with postcolumn derivatization or GC-FPD for nitrile metabolites. Recovery rates for ASX range from 70–120% depending on matrix complexity .
  • Forensic toxicology : A low-cost, validated LC-MS method is available for simultaneous detection of ASX, ASN, and other carbamates in veterinary samples .

Q. What are the acute toxicity thresholds of ASX in non-target organisms?

ASX exhibits high acute toxicity in aquatic and terrestrial species:

  • Zebrafish : Inhibits cholinesterase (ChE) and carboxylesterase (CaE) with IC₅₀ = 10 μM .
  • Daphnia laevis : EC₅₀ <50 μg/L .
  • Rats : Oral LD₅₀ = 490 μg/kg body weight, with subchronic exposure (29 days) at 1,800 μg/kg/day causing significant neurotoxic effects . Toxicity studies should include ASX/ASN mixtures, as they commonly co-occur in environmental samples .

Advanced Research Questions

Q. How do experimental design considerations differ when studying ASX in soil versus aquatic systems?

  • Soil systems : ASX mobility is influenced by soil pH and organic matter. Design column leaching experiments with acidic to neutral pH soils (pH 5–7) to simulate groundwater contamination risks. Include controls for ASX’s rapid oxidation to ASN .
  • Aquatic systems : Use microcosm models to assess ASX persistence under varying dissolved oxygen levels. Monitor nitrile byproducts, which are stable but rarely quantified in standard assays .
  • Validation : Cross-reference results with EPA Method 8318 or ASTM D7645-2016 for regulatory compliance .

Q. What mechanisms explain the contradictory toxicity data between ASX and its parent compound, aldicarb?

While aldicarb’s toxicity is primarily due to reversible acetylcholinesterase (AChE) inhibition, ASX exhibits enhanced bioavailability due to higher water solubility. However, ASX’s sulfoxide group may reduce lipid membrane permeability, leading to variable toxicity across species . Researchers should:

  • Compare in vitro AChE inhibition assays (e.g., Ellman method) with in vivo neurobehavioral endpoints.
  • Account for species-specific metabolic rates; e.g., avian models show slower ASX clearance than rodents .

Q. How can researchers resolve discrepancies in ASX detection limits across studies?

Discrepancies arise from methodological variations:

  • Sample preservation : ASX degrades rapidly at room temperature. Add 0.1% formic acid to water samples and store at –20°C to stabilize metabolites .
  • Matrix effects : Biological samples require SPE cleanup to mitigate ion suppression in MS-based methods .
  • Inter-laboratory validation : Participate in proficiency testing programs using EPA-certified reference materials (e.g., NIST SRM 1641d) .

Q. What are the critical knowledge gaps in ASX’s ecotoxicological risk assessment?

  • Chronic exposure effects : Limited data exist on ASX’s endocrine disruption potential or multigenerational impacts in aquatic invertebrates .
  • Interaction with co-contaminants : Synergistic effects with organophosphates or neonicotinoids are poorly characterized.
  • Groundwater modeling : Refine parameters for ASX’s half-life (currently estimated at <3 years) using site-specific hydrogeological data .

Methodological Tables

Table 1. Comparison of Analytical Methods for ASX Detection

MethodMatrixLOD (μg/L)Recovery (%)Key LimitationsReference
UPLC-MS/MS (SPE)Water0.0192–105High equipment cost
HPLC (postcolumn)Tissue/Excreta5.070–120Time-consuming derivatization
GC-FPDNitrile metabolites10.042–83Low sensitivity for ASX
LC-MS (forensic)Veterinary samples2.085–95Limited to carbamate panels

Table 2. Key Toxicity Parameters for ASX in Model Organisms

OrganismEndpointValueExperimental ConditionsReference
ZebrafishChE Inhibition (IC₅₀)10 μM24-h exposure, in vitro
Rat (oral)LD₅₀490 μg/kgAcute, single dose
Daphnia laevisEC₅₀ (mortality)<50 μg/L48-h static renewal
Sprague-Dawley ratNOAEL (subchronic)100 μg/kg/day90-day drinking water study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.